![molecular formula C9H7NO2S B2711319 5-Methyl-1,2-benzothiazole-3-carboxylic acid CAS No. 50789-12-3](/img/structure/B2711319.png)
5-Methyl-1,2-benzothiazole-3-carboxylic acid
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Overview
Description
5-Methyl-1,2-benzothiazole-3-carboxylic acid is a compound that belongs to the class of benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds that consist of a 5-membered 1,3-thiazole ring fused to a benzene ring .
Synthesis Analysis
Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The nine atoms of the bicycle and the attached substituents in benzothiazoles are coplanar . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
Benzothiazoles are colorless, slightly viscous liquids . They have a sulfurous odor and meaty flavor . The molar mass of 5-Methyl-1,2-benzothiazole-3-carboxylic acid is 193.22 g/mol .Scientific Research Applications
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit various enzymes, potentially affecting multiple biochemical pathways .
Result of Action
Benzothiazole derivatives have been reported to display antibacterial activity .
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
properties
IUPAC Name |
5-methyl-1,2-benzothiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-2-3-7-6(4-5)8(9(11)12)10-13-7/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASMYKUXMJUVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2-benzothiazole-3-carboxylic acid |
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